(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide

Übersicht

Beschreibung

(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials might include substituted pyrazoles, piperidine, and acrylonitrile derivatives. Common synthetic routes may involve:

Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

Introduction of the piperidine moiety: This step may involve nucleophilic substitution reactions.

Formation of the (E)-2-cyano-3-propenamide moiety: This can be achieved through Knoevenagel condensation reactions involving acrylonitrile derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to (E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide exhibit promising anticancer properties. The compound's structure suggests it may inhibit specific tyrosine kinases involved in cancer progression. For instance, studies have shown that derivatives of pyrazole compounds can selectively inhibit Mer tyrosine kinase (MerTK) activity, which is implicated in various cancers, including breast cancer and leukemia .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research into similar pyrazole derivatives has demonstrated their ability to modulate inflammatory pathways, potentially providing therapeutic options for conditions such as rheumatoid arthritis and other inflammatory diseases .

Neurological Applications

Given the presence of piperidine in its structure, this compound could be explored for neurological applications. Piperidine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Receptor Modulation

The compound may act as a partial agonist or antagonist at specific receptors involved in pain and inflammation pathways. For example, its structural similarity to known cannabinoid receptor ligands suggests potential interactions with the endocannabinoid system, which plays a crucial role in pain modulation .

Enzyme Inhibition

Inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the inflammatory response, is another possible mechanism. This could lead to reduced production of pro-inflammatory mediators .

Case Study: Anticancer Properties

A study published in 2022 investigated a series of pyrazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest . While this compound was not the primary focus, its structural relatives demonstrated the potential for similar effects.

Case Study: Anti-inflammatory Activity

In another study focusing on pyrazole compounds, researchers evaluated their anti-inflammatory effects using animal models of acute inflammation. The findings suggested that these compounds could significantly reduce edema and inflammatory markers, indicating potential therapeutic applications for inflammatory diseases .

Data Summary Table

Wirkmechanismus

The mechanism of action of (E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-2-cyano-3-(3-methyl-1-phenylpyrazol-4-yl)prop-2-enamide: Lacks the piperidine moiety.

(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

The presence of the piperidine moiety in (E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide may confer unique biological activities compared to similar compounds. This structural feature could influence its binding affinity to biological targets and its overall pharmacokinetic properties.

Biologische Aktivität

(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

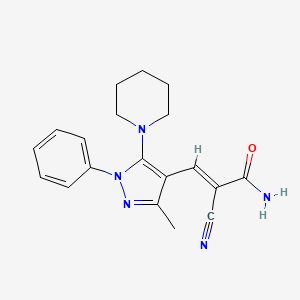

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on anti-inflammatory and analgesic effects. The following sections detail these activities and their implications.

1. Anti-inflammatory Activity

Studies have shown that the compound significantly inhibits inflammatory responses in various in vitro and in vivo models:

- Cell Viability Assays : Initial tests demonstrated that concentrations up to 100 μM did not induce cytotoxicity in J774 murine macrophage cells, allowing for subsequent evaluations of its anti-inflammatory potential .

- Inhibition of Leukocyte Migration : The compound inhibited polymorphonuclear leukocyte migration by 63.2%, outperforming indomethacin, a standard anti-inflammatory drug, which achieved 45.3% inhibition .

| Concentration (μM) | Polymorphonuclear Migration Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 50 |

| 100 | 63.2 |

The mechanism by which this compound exerts its anti-inflammatory effects appears to involve modulation of various inflammatory mediators:

- Cytokine Modulation : The compound reduces the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in non-cytotoxic concentrations .

- Target Interaction : Molecular docking studies suggest interactions with key inflammatory mediators like COX-2 and iNOS, indicating potential pathways for therapeutic intervention .

3. Analgesic Activity

In addition to its anti-inflammatory properties, the compound has demonstrated significant analgesic effects:

| Drug/Compound | Analgesic Activity (% Inhibition) |

|---|---|

| (E)-2-cyano... | 69.56 |

| Indomethacin | 66.24 |

Case Studies

Several studies have explored the biological activity of related compounds with similar structures, providing insights into the potential efficacy of (E)-2-cyano...:

- Study on Pyrazolone Derivatives : Research indicated that pyrazolone derivatives exhibit diverse biological activities including anti-inflammatory and analgesic effects. Specifically, a derivative showed a higher inhibition rate than indomethacin in an inflammation model .

- In Vivo Studies : In animal models, compounds similar to (E)-2-cyano... have shown significant reductions in edema and leukocyte migration, reinforcing the potential of this class of compounds for therapeutic use in inflammatory diseases .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-14-17(12-15(13-20)18(21)25)19(23-10-6-3-7-11-23)24(22-14)16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H2,21,25)/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPOCYMVHZIEQM-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=C(C#N)C(=O)N)N2CCCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=C(\C#N)/C(=O)N)N2CCCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.